DL-Norepinephrine 3-Sulfate

β-Adrenoceptor Binding Affinity Sulfoconjugation

DL-Norepinephrine 3-Sulfate is the authentic racemic 3-O-sulfate conjugate of norepinephrine—a stable, inert reservoir standard for catecholamine quantification. Unlike free norepinephrine (t½ ≈2 min), it remains stable for validated HPLC/LC-MS assays (0.1–100 nmol/L in plasma). With >1,000-fold reduced β-adrenoceptor affinity and zero adenylate cyclase activity, it provides a definitive negative control. As the SULT1A3-catalyzed product dominating human (not rodent) conjugation, this standard is essential for translational catecholamine research. Use only the authentic sulfoconjugate—not free catecholamine substitutes.

Molecular Formula C8H11NO6S
Molecular Weight 249.24 g/mol
Cat. No. B13448719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Norepinephrine 3-Sulfate
Molecular FormulaC8H11NO6S
Molecular Weight249.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CN)O)OS(=O)(=O)O)O
InChIInChI=1S/C8H11NO6S/c9-4-7(11)5-1-2-6(10)8(3-5)15-16(12,13)14/h1-3,7,10-11H,4,9H2,(H,12,13,14)
InChIKeyAXVWGBSBINEIHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Norepinephrine 3-Sulfate CAS 112346-92-6: Reference Standard for Catecholamine Sulfoconjugate Research and Analytical Quantification


DL-Norepinephrine 3-Sulfate is the racemic 3-O-sulfate conjugate of norepinephrine, a phenylsulfate derivative with molecular formula C8H11NO6S and a molecular weight of 249.24 g/mol [1]. This compound functions as a stable, inactive circulatory reservoir for the parent catecholamine [2] and is utilized as a critical reference standard in the development and validation of analytical methods for quantifying sulfoconjugated catecholamines in biological matrices [3].

Why Norepinephrine and Other Catecholamine Analogs Cannot Substitute for DL-Norepinephrine 3-Sulfate in Bioanalytical and Metabolic Studies


Substitution with free norepinephrine or other catecholamine metabolites is analytically and functionally invalid. Free norepinephrine is pharmacologically active, with a circulatory half-life of approximately 2 minutes, and is rapidly metabolized, whereas DL-Norepinephrine 3-Sulfate is biologically inactive and serves as a stable pool for deconjugation . In human plasma, sulfation represents the predominant conjugation pathway for norepinephrine, distinguishing it from rodent models where glucuronidation dominates [1]. Furthermore, the sulfoconjugate exhibits a >1,000-fold reduction in β-adrenoceptor affinity and fails to stimulate adenylate cyclase, rendering it functionally inert and entirely distinct from the free amine [2]. These fundamental differences in stability, receptor activity, and metabolic fate necessitate the use of the authentic sulfoconjugate standard for accurate quantification and mechanistic studies.

DL-Norepinephrine 3-Sulfate: Quantitative Evidence of Differentiation from Free Catecholamines and Related Metabolites


β-Adrenoceptor Binding Affinity: >1,000-Fold Reduction vs. Free Norepinephrine

In direct head-to-head comparisons using isolated human mononuclear leukocytes, the receptor affinity of DL-Norepinephrine 3-Sulfate for β-adrenoceptors was reduced at least 1,000-fold when compared to free norepinephrine. Furthermore, the sulfoconjugate did not produce any measurable intracellular cAMP signal [1]. In human adipocytes, the sulfoconjugate was 100- to 1,000-fold less potent at both inhibiting lipid mobilization via α2-adrenoceptors and stimulating β-adrenoceptor-mediated lipolysis compared to free catecholamines .

β-Adrenoceptor Binding Affinity Sulfoconjugation Signal Transduction

Adenylate Cyclase Stimulation: Complete Lack of Activity vs. Free Norepinephrine and Normetanephrine

While free norepinephrine robustly stimulates adenylate cyclase to produce intracellular cAMP, DL-Norepinephrine 3-Sulfate demonstrated a complete absence of agonist activity in the receptor-coupled adenylate cyclase system of human mononuclear leukocytes. This functional inactivity distinguishes it not only from free norepinephrine but also from 3-O-methylated metabolites (normetanephrine), which exhibit partial antagonist activity [1].

Adenylate Cyclase cAMP Signal Transduction Sulfoconjugate

Plasma Conjugate Predominance: Sulfation as the Dominant Pathway in Humans vs. Glucuronidation in Rodents

In human plasma, sulfate conjugates are the predominant form of conjugated norepinephrine, whereas in rat plasma, glucuronide conjugates dominate. This species-specific conjugation pattern was established using a selective radioenzymatic assay capable of differentiating free, sulfated, and glucuronidated catecholamines in a single plasma sample [1].

Conjugation Metabolism Plasma Species Differences Sulfate vs. Glucuronide

Analytical Calibration Linearity: Validated Quantification Range for HPLC Methods

When used as an internal standard in HPLC determinations of sulfoconjugated catecholamines, calibration curves for catecholamine sulfates including norepinephrine sulfate demonstrated excellent linearity. In human plasma, the linear range was 0.1–100 nmol/L (r > 0.96; P < 0.001), and in urine, the linear range was 5–1,000 nmol/L (r > 0.96; P < 0.001) [1].

HPLC Calibration Internal Standard Quantification Plasma Urine

SULT1A3 Enzyme Kinetics: High-Affinity Substrate for Human Sulfotransferase

Norepinephrine is a high-affinity substrate for the human sulfotransferase SULT1A3, the primary enzyme responsible for catecholamine sulfoconjugation. Reported Km values for SULT1A3 with catecholamine substrates range from 0.17 μM to 4.6 μM depending on assay conditions and substrate identity [1][2]. This high affinity positions sulfation as a kinetically favorable and physiologically significant pathway for norepinephrine metabolism.

SULT1A3 Enzyme Kinetics Km Sulfation Catecholamine Metabolism

DL-Norepinephrine 3-Sulfate: Key Application Scenarios in Bioanalysis, Metabolism, and Adrenergic Research


HPLC Method Development and Validation for Sulfoconjugated Catecholamines

DL-Norepinephrine 3-Sulfate is an essential internal standard for the development and validation of HPLC assays quantifying sulfoconjugated catecholamines in plasma and urine. Its use ensures method accuracy across a validated linear range of 0.1–100 nmol/L in plasma and 5–1,000 nmol/L in urine (r > 0.96) [1].

Functional Studies Differentiating Active Free Catecholamines from Inactive Conjugate Pools

In adrenoceptor pharmacology, DL-Norepinephrine 3-Sulfate serves as a critical negative control. Its demonstrated >1,000-fold reduction in β-adrenoceptor binding affinity and complete lack of adenylate cyclase stimulation [2] allows researchers to definitively attribute observed adrenergic effects to free catecholamines rather than circulating sulfoconjugate reservoirs.

Human-Specific Catecholamine Metabolism and Biomarker Research

Given that sulfation is the predominant conjugation pathway for norepinephrine in human plasma—unlike rodent models where glucuronidation dominates [3]—DL-Norepinephrine 3-Sulfate is indispensable for studies investigating human catecholamine metabolism, biomarker discovery, and disease-associated alterations in sulfoconjugate profiles.

Enzymatic Sulfation Studies and SULT1A3 Activity Assays

As a product of SULT1A3-catalyzed sulfation, DL-Norepinephrine 3-Sulfate is used to calibrate and validate assays measuring sulfotransferase activity. The high-affinity Km range for SULT1A3 with catecholamine substrates (0.17–4.6 μM) [4][5] positions the sulfate conjugate as a relevant endpoint for in vitro metabolism studies and enzyme kinetics.

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